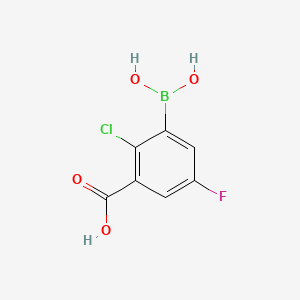![molecular formula C9H8O4S B14031956 4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14031956.png)
4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid is an organic compound with the molecular formula C9H8O4S It is a derivative of benzo[d][1,3]dioxole, featuring a methylthio group at the 4-position and a carboxylic acid group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid typically involves the introduction of the methylthio group and the carboxylic acid group onto the benzo[d][1,3]dioxole core. One common method involves the following steps:
Starting Material: The synthesis begins with benzo[d][1,3]dioxole.
Methylthio Group Introduction: The methylthio group is introduced using methylthiolating agents such as methylthiol or dimethyl disulfide in the presence of a suitable catalyst.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Methylthiolation: Using industrial catalysts to introduce the methylthio group efficiently.
High-Pressure Carboxylation: Employing high-pressure reactors for the carboxylation step to achieve the desired product in large quantities.
化学反应分析
Types of Reactions
4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methylthio group and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
Piperonylic Acid:
3,4-(Methylenedioxy)benzoic Acid: Similar structure but with a methylenedioxy group instead of a methylthio group.
Uniqueness
4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid is unique due to the presence of both the methylthio group and the carboxylic acid group on the benzo[d][1,3]dioxole core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C9H8O4S |
|---|---|
分子量 |
212.22 g/mol |
IUPAC 名称 |
4-methylsulfanyl-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C9H8O4S/c1-14-8-5(9(10)11)2-3-6-7(8)13-4-12-6/h2-3H,4H2,1H3,(H,10,11) |
InChI 键 |
QXDSDXNTILOJDV-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=CC2=C1OCO2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B14031879.png)
![N,N-Diethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B14031886.png)
![6-Nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione](/img/structure/B14031894.png)
![(S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B14031900.png)


![3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-B]pyridine] hydrochloride](/img/structure/B14031919.png)


![2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid](/img/structure/B14031941.png)


![2h-Pyrimido[1,2-a]pyrimidin-2-one,1,3,4,6,7,8-hexahydro-1-methyl-](/img/structure/B14031971.png)

